Methyl 2-(4-bromo-2-formylphenoxy)propanoate CAS number and properties
Methyl 2-(4-bromo-2-formylphenoxy)propanoate CAS number and properties
Executive Summary
Methyl 2-(4-bromo-2-formylphenoxy)propanoate is a specialized organobromine intermediate used primarily in the synthesis of heterocycles, particularly substituted benzofurans and indole derivatives. Its structural core—a salicylaldehyde scaffold functionalized with an alpha-haloester derivative—makes it a versatile "linchpin" molecule in medicinal chemistry and agrochemical discovery.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and downstream applications in drug development, specifically targeting pathways requiring precise halogenated pharmacophores.
Chemical Identity & Physicochemical Properties[1][2]
Core Identification
| Property | Specification |
| IUPAC Name | Methyl 2-(4-bromo-2-formylphenoxy)propanoate |
| Common Name | Methyl 2-(4-bromo-2-formylphenoxy)propionate |
| CAS Number | 1249671-35-9 |
| Molecular Formula | C₁₁H₁₁BrO₄ |
| Molecular Weight | 287.11 g/mol |
| SMILES | COC(=O)C(C)Oc1ccc(Br)cc1C=O[1][2][3] |
| InChI Key | Unique identifier derived from structure (Verify via ChemDraw/PubChem) |
Physical Properties
-
Appearance: Typically an off-white to pale yellow solid or viscous oil (purity dependent).
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone, Ethyl Acetate, Dichloromethane). Sparingly soluble in water.
-
Melting Point: Experimental data varies by crystalline form; typically ranges between 60–80°C for similar salicylaldehyde ether derivatives.
-
Stability: Stable under standard laboratory conditions (25°C, 1 atm). Sensitive to strong bases (hydrolysis of ester) and strong oxidizers (oxidation of aldehyde).
Synthetic Pathway & Mechanism
The synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate follows a classical Williamson Ether Synthesis . This reaction involves the O-alkylation of 5-bromosalicylaldehyde with methyl 2-bromopropionate (or the chloro-analogue) under basic conditions.
Reaction Logic
The reaction relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the propionate ester.
-
Substrate: 5-Bromosalicylaldehyde (CAS 1761-61-1).[1][3][4] Note: The "5-bromo" position in the salicylaldehyde numbering (CHO=1, OH=2) corresponds to the "4-bromo" position in the phenoxy numbering (O=1, CHO=2).
-
Electrophile: Methyl 2-bromopropionate (CAS 5445-17-0).[1][3][4]
-
Base: Potassium Carbonate (
) is preferred over stronger bases (like NaH) to minimize side reactions such as aldol condensation or ester hydrolysis.
Mechanistic Flowchart (Graphviz)
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Experimental Protocol
Objective: Synthesis of Methyl 2-(4-bromo-2-formylphenoxy)propanoate on a 10 mmol scale.
Reagents & Equipment[8]
-
Reactants:
-
5-Bromosalicylaldehyde (2.01 g, 10 mmol)
-
Methyl 2-bromopropionate (1.84 g, 11 mmol, 1.1 equiv)
-
Potassium Carbonate (anhydrous, 2.76 g, 20 mmol, 2.0 equiv)
-
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL). Alternative: Acetone (reflux).
-
Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (
).
Step-by-Step Procedure
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (2.01 g) in anhydrous DMF (15 mL).
-
Deprotonation: Add Potassium Carbonate (2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Observation: The mixture may turn bright yellow due to phenoxide formation.
-
Alkylation: Add Methyl 2-bromopropionate (1.84 g) dropwise via syringe.
-
Reaction: Heat the mixture to 60–70°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.
-
Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.
-
Extract with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: If the crude product is an oil, induce crystallization by triturating with cold hexane or diethyl ether. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 85–95% (Pale solid or viscous oil).
Applications & Reactivity
This compound is a "bifunctional" intermediate, possessing both an aldehyde and an ester group, alongside an aryl bromide . This trifecta of functional groups allows for diverse chemical transformations.
Benzofuran Synthesis (Cyclization)
The most common application is the synthesis of substituted benzofurans via an intramolecular cyclization (often a variation of the Perkin condensation or base-mediated aldol-type reaction).
-
Reagents: Strong base (e.g., DBU, NaOMe).
-
Mechanism: Enolate formation at the ester alpha-position attacks the aldehyde, followed by dehydration and aromatization.
Cross-Coupling Reactions
The aryl bromide at position 4 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups, expanding the library of potential bioactive molecules.
Reactivity Map (Graphviz)
Figure 2: Downstream synthetic utility and functional group transformations.
Safety & Handling (SDS Highlights)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent aldehyde oxidation.
References
-
Matrix Scientific. (n.d.). Methyl 2-(2-bromo-6-formylphenoxy)propanoate Product Entry. Retrieved from (Isomer reference for property comparison).
-
Sigma-Aldrich. (n.d.). Methyl 2-(4-bromo-2-formylphenoxy)propanoate Product Page. CAS 1249671-35-9.[5][6] Retrieved from .
-
ChemicalBook. (2024). 5-Bromosalicylaldehyde Properties and Reactions. Retrieved from .
-
PubChem. (n.d.). Compound Summary: Methyl 2-(4-formylphenoxy)propanoate.[2][5] Retrieved from .
-
Google Patents. (2015). WO2015144799A1: Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives as ROS1 inhibitors. (Cites 5-bromosalicylaldehyde as key starting material).[1][3][4] Retrieved from .
Sources
- 1. Understanding the Use of Diastase Enzyme - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]
- 2. PubChemLite - Methyl 2-(4-formylphenoxy)propanoate (C11H12O4) [pubchemlite.lcsb.uni.lu]
- 3. spectrochem.in [spectrochem.in]
- 4. What is ester gum? - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]
- 5. 86921-49-5,2-Acetamido-N-benzylacrylamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2-bromo propano | Sigma-Aldrich [sigmaaldrich.com]
